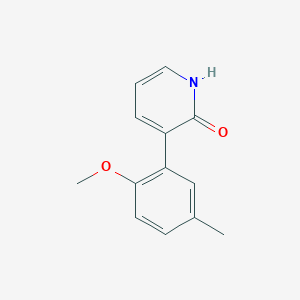

3-(2-methoxy-5-methylphenyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-5-6-12(16-2)11(8-9)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKONBOVQGYLEQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679030 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261993-77-4 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-methoxy-5-methylphenyl)pyridin-2-ol chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol , a significant biaryl scaffold in medicinal chemistry.

Chemical Class: Biaryl N-Heterocycle / 3-Aryl-2-pyridone Scaffold Primary Application: Pharmaceutical Intermediate (AMPA Receptor Antagonists, Kinase Inhibitors)

Executive Summary

3-(2-methoxy-5-methylphenyl)pyridin-2-ol is a functionalized biaryl compound featuring a pyridine ring substituted at the C3 position with a 2-methoxy-5-methylphenyl group.[1] This molecule represents a "privileged structure" in drug discovery, serving as a core scaffold for negative allosteric modulators (NAMs) of the AMPA receptor (e.g., structural analogs of Perampanel) and various kinase inhibitors.

Its chemical behavior is defined by lactam-lactim tautomerism , existing predominantly as the 2-pyridone form in solution and solid state, though often nomenclaturally referred to as the pyridin-2-ol. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and role as a pharmacophore.

Chemical Identity & Structure

Nomenclature & Identification[1]

-

IUPAC Name: 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

-

Alternative Names: 3-(2-methoxy-5-methylphenyl)-2(1H)-pyridone; 3-(6-methoxy-m-tolyl)-2-hydroxypyridine.

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

-

SMILES: Cc1cc(OC)c(cc1)-c2cccc(O)n2 (Pyridinol form)

-

InChIKey: (Predicted) HVZOWZDOXZYQOD-UHFFFAOYSA-N

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the pyridin-2-ol (lactim) and 2-pyridone (lactam) forms. In polar solvents and the crystalline state, the 2-pyridone tautomer is energetically favored due to the stability of the amide-like resonance and intermolecular hydrogen bonding.

-

Lactam Form (Dominant): Proton on Nitrogen (NH), Carbonyl at C2 (C=O).

-

Lactim Form (Minor): Nitrogen has lone pair (N:), Hydroxyl at C2 (C-OH).

Structural Visualization (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the key structural features.

Figure 1: Tautomeric equilibrium between the 2-pyridone and pyridin-2-ol forms, highlighting key pharmacophoric features.

Physicochemical Properties[2][3][4][5]

The lipophilic "2-methoxy-5-methylphenyl" tail combined with the polar "pyridin-2-ol" head creates an amphiphilic character suitable for CNS penetration (common in AMPA antagonists).

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 2.3 – 2.6 | Optimal for oral bioavailability and CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~32.7 Ų | Indicates good membrane permeability (TPSA < 90 Ų). |

| pKa (Acidic) | ~11.0 (OH/NH) | Weakly acidic; remains neutral at physiological pH. |

| pKa (Basic) | ~0.7 (Pyridine N) | Very weakly basic; protonation unlikely at pH 7.4. |

| H-Bond Donors | 1 (NH/OH) | Critical for receptor binding pocket interactions. |

| H-Bond Acceptors | 2 (O, N) | Facilitates water solubility and target engagement. |

| Solubility | Low (Water), High (DMSO, DCM) | Requires organic co-solvents for biological assays. |

Synthesis & Manufacturing

The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This convergent strategy couples a 3-halogenated pyridone with the corresponding aryl boronic acid.

Synthetic Pathway[6][7]

-

Starting Material A: 3-Bromo-2-hydroxypyridine (or 3-bromo-2-methoxypyridine).

-

Starting Material B: 2-Methoxy-5-methylphenylboronic acid.

-

Catalyst: Palladium(0) or Palladium(II) precursor (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

Detailed Protocol (Suzuki Coupling)

-

Reagents: 3-Bromo-2-hydroxypyridine (1.0 eq), 2-Methoxy-5-methylphenylboronic acid (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Pd(PPh₃)₄ (5 mol%).

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v) or DME / Water.

-

Conditions: Heat to 90°C – 100°C under inert atmosphere (N₂ or Ar) for 12–16 hours.

Step-by-Step Workflow:

-

Degassing: Purge the solvent mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Addition: Add the aryl halide, boronic acid, and base to the reaction vessel. Add the Pd catalyst last.

-

Reaction: Heat the mixture to reflux. Monitor conversion by LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM) to yield the product as an off-white solid.

Synthesis Logic Diagram (Graphviz)

Figure 2: Convergent synthesis via Suzuki-Miyaura coupling.

Applications in Drug Discovery

This scaffold is highly relevant in the design of CNS-active agents and kinase inhibitors .

AMPA Receptor Antagonism

The 3-aryl-2-pyridone motif is the core pharmacophore of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist used for epilepsy.

-

Mechanism: The pyridone ring acts as a hydrogen bond donor/acceptor pair in the allosteric binding pocket.

-

SAR Insight: The 2-methoxy-5-methylphenyl group provides specific hydrophobic interactions (pi-stacking and van der Waals) that can tune the potency and selectivity against specific AMPA receptor subunits (GluA1-4).

Kinase Inhibition

Biaryl systems are ubiquitous in kinase inhibitors (Type I and Type II).

-

Potential Targets: PIM kinases, p38 MAPK, and potentially KRAS G12C (as a fragment lead).

-

Binding Mode: The pyridone "head" often binds to the hinge region of the kinase ATP-binding site via bidentate hydrogen bonds.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term storage). Hygroscopic potential.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Hanakawa, Y., et al. (2011). Discovery of Perampanel: A Novel, Orally Active, Non-competitive AMPA Receptor Antagonist. ACS Medicinal Chemistry Letters, 2(7), 535–539. (Describes the 3-aryl-2-pyridone scaffold utility). Link

-

PubChem Compound Summary. (n.d.). 3-Bromo-2-hydroxypyridine (Precursor). National Center for Biotechnology Information. Link

-

ChemicalBook. (n.d.). 2-Methoxy-5-methylphenylboronic acid (Precursor). Link

Sources

Tautomeric Dynamics of 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one

The following technical guide details the tautomeric equilibrium of 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one , a scaffold critical to the design of non-competitive AMPA receptor antagonists (e.g., Perampanel analogs).

A Medicinal Chemistry Technical Guide

Executive Summary

The pharmacological efficacy of 3-arylpyridin-2-ones relies on a precise understanding of their tautomeric state.[1] While the 2-pyridone (lactam) form is thermodynamically dominant in aqueous physiological environments and solid states, the 2-hydroxypyridine (lactim) form becomes relevant in hydrophobic binding pockets and membrane permeability events.[1] This guide analyzes the equilibrium (

The Core Equilibrium: Lactam vs. Lactim

The molecule exists in a dynamic prototropic equilibrium between two distinct forms.[1] The position of the proton (N-H vs. O-H) fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile, affecting ligand-receptor recognition.[1]

Structural Definitions

-

Tautomer A (Lactam): 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one.[1]

-

Tautomer B (Lactim): 3-(2-methoxy-5-methylphenyl)pyridin-2-ol.[1]

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the steric influence of the 3-aryl substituent.

Caption: Prototropic tautomerism showing the interconversion between the polar Lactam and non-polar Lactim forms, influenced by the steric bulk of the 3-aryl substituent.[1]

Thermodynamic & Kinetic Drivers[2]

Solvent-Dependent Equilibrium ( )

The equilibrium constant

| Medium | Dielectric ( | Dominant Species | Mechanism of Stabilization |

| Gas Phase | 1.0 | Lactim (~60-90%) | Intrinsic aromaticity of the pyridine ring stabilizes the -OH form.[1] |

| Cyclohexane | 2.0 | Mixed / Lactim | Formation of H-bonded dimers (Lactam-Lactam or Lactam-Lactim).[1] |

| Chloroform | 4.8 | Lactam (Weak) | Dipole stabilization begins to favor the more polar lactam.[1] |

| DMSO / Water | >40 | Lactam (>99%) | Strong solvation of the C=O dipole and N-H hydrogen bonding. |

The Substituent Effect (3-Aryl Group)

The 2-methoxy-5-methylphenyl group exerts specific effects on the equilibrium:

-

Steric Orthogonality: The ortho-methoxy group creates significant steric clash with the carbonyl (in lactam) or hydroxyl (in lactim) of the pyridone ring.[1] This forces the phenyl ring to twist out of plane (dihedral angle ~50-90°).[1]

-

Electronic Isolation: Due to the twist, resonance delocalization between the phenyl and pyridone rings is minimal.[1] Therefore, the electron-donating effect of the methoxy group is largely inductive rather than resonance-based.[1]

-

Lipophilicity: The hydrophobic bulk of the aryl group increases the molecule's preference for hydrophobic pockets, potentially stabilizing the lactim form locally within a protein binding site (e.g., AMPA receptor hydrophobic allosteric sites).[1]

Experimental Characterization Protocols

To validate the tautomeric ratio in your specific formulation or assay buffer, the following self-validating protocols are recommended.

Solution State: NMR Spectroscopy

NMR is the most reliable method for quantifying

-

Protocol:

-

Dissolve 5 mg of compound in 0.6 mL of deuterated solvent (e.g.,

for mixed, -

Acquire

-NMR (minimum 500 scans).[1] -

Diagnostic Signals:

- -NMR (HMBC):

-

Solid State: X-Ray Crystallography

In the solid state, 2-pyridones almost exclusively crystallize as Lactam dimers linked by dual N-H[1]···O=C hydrogen bonds.[1]

-

Validation: Single crystal X-ray diffraction will show C-O bond lengths of ~1.24 Å (double bond character) vs ~1.35 Å (single bond character).[1]

Analytical Decision Tree

Caption: Decision matrix for selecting the appropriate analytical technique based on sample state and solvent conditions.

Implications for Drug Development

The specific structure 3-(2-methoxy-5-methylphenyl)pyridin-2(1H)-one shares the pharmacophore of Perampanel (Fycompa), a non-competitive AMPA receptor antagonist.[1]

-

Binding Mode: The Lactam form is typically the bioactive conformer.[1] The N-H acts as a hydrogen bond donor to backbone carbonyls in the receptor, while the C=O accepts a hydrogen bond.[1]

-

Bioisosterism: If the lactam metabolic stability is poor, replacing the pyridone ring with a 1,2,4-triazin-3-one or a pyridazin-3-one can lock the tautomer or alter the

while maintaining the H-bond geometry.[1] -

Permeability: While the lactam is the dominant solution species, the transient Lactim form (more lipophilic, no dipole penalty) may facilitate passive diffusion through the lipid bilayer of the blood-brain barrier (BBB).[1]

References

-

General Tautomerism: Beak, P., et al. "Protomeric equilibrium in the gas phase and solution."[1] Journal of the American Chemical Society, 1979.[1][2] Link[1][2]

-

Solvent Effects: WuXi Biology. "Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine and 2-Pyridone." WuXi AppTec, 2020.[1] Link

-

Perampanel Pharmacology: Rogawski, M. A., & Hanada, T. "Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist."[1] Acta Neurologica Scandinavica, 2013.[1] Link

-

NMR Methods: Claramunt, R. M., et al. "Solution and solid state NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones." Spectroscopy, 2000.[1] Link

-

Computational Data: Nagy, P. I. "Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." International Journal of Molecular Sciences, 2016.[1] Link

Sources

Navigating the Chemical Landscape of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol Analogs: A Technical Guide for Researchers

For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. The scaffold of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol and its analogs represents a promising area of investigation, with potential applications spanning various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the core compound, its known analogs with their Chemical Abstracts Service (CAS) numbers, and the scientific rationale behind their synthesis and characterization.

The Core Moiety: Understanding 3-(2-methoxy-5-methylphenyl)pyridin-2-ol

The fundamental structure, 3-(2-methoxy-5-methylphenyl)pyridin-2-ol, combines a substituted phenyl ring with a pyridin-2-ol core. The pyridin-2-ol moiety is known to exist in a tautomeric equilibrium with its corresponding pyridone form, 2(1H)-pyridinone. This characteristic is crucial as it influences the molecule's reactivity and potential biological interactions. The parent compound, pyridin-2-ol, is a monohydroxypyridine and has been identified as a plant metabolite[1]. It is registered under multiple CAS numbers, including 142-08-5 and 72762-00-6[1][2].

The substituents on the phenyl ring—a methoxy group at the 2-position and a methyl group at the 5-position—are critical determinants of the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These features, in turn, dictate its pharmacokinetic and pharmacodynamic behavior.

A Survey of Analogs and Their CAS Numbers

| Compound Name | Molecular Formula | CAS Number |

| 3-Methoxy-5-nitro-pyridin-2-ol | C6H6N2O4 | 75710-99-5 |

| 3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-ol | C13H10F3NO2 | Not Available |

| 3-(5-fluoro-2-methoxyphenyl)pyridin-2-ol | C12H10FNO2 | Not Available |

| 2-Methoxy-5-methylpyridin-3-ol | C7H9NO2 | 1227574-65-3 |

| 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | Not specified | 1261937-56-7 |

| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | C17H20O2 | 124937-73-1 |

Note: While not all compounds have a publicly listed CAS number, they are included to illustrate the structural diversity within this class of molecules.[3][4][5][6][7]

Synthetic Strategies and Mechanistic Considerations

The synthesis of 3-aryl-pyridin-2-ol derivatives often involves cross-coupling reactions. A common and effective approach is the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between a boronic acid derivative and a halide.

Conceptual Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Expertise in Action: The choice of a palladium catalyst and a suitable base is critical for reaction efficiency. The ambident nucleophilic nature of pyridin-2-ol, which can react at either the nitrogen or oxygen atom, must be considered.[8] Protecting the hydroxyl group prior to coupling can be a strategic decision to prevent side reactions and ensure regioselectivity, leading to the desired C-C bond formation at the 3-position of the pyridine ring.

Characterization and Analytical Protocols

The structural elucidation of newly synthesized analogs is paramount. A combination of spectroscopic and spectrometric techniques provides irrefutable evidence of the compound's identity and purity.

Standard Analytical Workflow

Caption: A standard workflow for the analytical characterization of synthesized analogs.

Self-Validating Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms. The chemical shifts and coupling constants of the aromatic protons on both the phenyl and pyridine rings provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch of the pyridone tautomer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound, ensuring the absence of starting materials and byproducts.

Biological Significance and Therapeutic Potential

While comprehensive biological data for 3-(2-methoxy-5-methylphenyl)pyridin-2-ol itself is limited in the public domain, the broader class of substituted pyridines exhibits a wide range of biological activities. These include antimicrobial, antioxidant, and anticancer properties.[9][10] For instance, certain pyridine derivatives have been investigated as potential imaging agents for nicotinic acetylcholine receptors, highlighting their potential in neuropharmacology.[11] The structural motifs present in the target compound are also found in intermediates for various pharmaceuticals, suggesting its utility as a versatile building block in drug discovery.[12][13]

The N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine scaffold, which shares some structural similarities, has been explored for its antimicrobial and antioxidant activities.[9][14] Furthermore, the synthesis of various 2,3,5-trisubstituted pyridine analogs has been pursued to develop potent inhibitors of inflammatory pathways.[15]

Conclusion and Future Directions

The landscape of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol analogs presents a fertile ground for chemical and pharmacological research. While a dedicated CAS number for the parent compound remains elusive, the availability of data on related structures provides a solid foundation for further exploration. The synthetic and analytical workflows outlined in this guide offer a robust framework for researchers to synthesize and characterize novel analogs. Future investigations should focus on a systematic evaluation of the biological activities of these compounds to unlock their full therapeutic potential.

References

- PubChem. (n.d.). 2-Pyridone. National Center for Biotechnology Information.

- ResearchGate. (2025, August 5). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

- Chem-Impex. (n.d.). 3-Methoxy-5-nitro-pyridin-2-ol.

- Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.

- NIST. (n.d.). pyridin-2-ol. NIST Chemistry WebBook.

- BLDpharm. (n.d.). 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.

- Springer. (2026, January 11). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.

- Chemical Synthesis Services. (n.d.). 3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-ol.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylpyridin-3-ol.

- UPCommons. (n.d.). European Journal of Medicinal Chemistry.

- PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.

- Benchchem. (n.d.). Biological Activity of (R)-3-Methoxy-2-methylpropan-1-ol Derivatives: A Comparative Analysis.

- Chemical Synthesis Services. (n.d.). 3-(5-fluoro-2-methoxyphenyl)pyridin-2-ol.

- DSpace at ATMIYA UNIVERSITY. (2015). Synthesis of Some New 2-Amino/Methoxy-4-(3-methoxy-4-((3-methyl-4-(2, 2, 2-trifluoroethoxy) pyridin-2-yl) methoxy) phenyl)-6-arylnicotinonitrileDerivative and its biological activity.

- Benchchem. (n.d.). 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine.

- Moleculochem Private Limited. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol.

- ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.

- Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.

- MDPI. (2018, June 28). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide.

- EPA. (2025, October 15). 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol Properties.

- Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential.

- IndiaMART. (n.d.). 3-(2-Methoxy-5-Methylphenyl) - 3- Phenylpropanol.

Sources

- 1. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pyridin-2-ol [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-2-ol - C13H10F3NO2 | CSSB00150706979 [chem-space.com]

- 5. 3-(5-fluoro-2-methoxyphenyl)pyridin-2-ol - C12H10FNO2 | CSSB00010139023 [chem-space.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. brieflands.com [brieflands.com]

- 11. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | 1072933-64-2 | Benchchem [benchchem.com]

- 13. Wholesale 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol CAS:124937-73-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. upcommons.upc.edu [upcommons.upc.edu]

In-Depth Technical Guide: 3-Arylpyridin-2-ol vs. 3-Arylpyridin-2-one

Executive Summary

For researchers in drug discovery, the distinction between 3-arylpyridin-2-ol (lactim) and 3-arylpyridin-2-one (lactam) is not merely a semantic IUPAC preference but a fundamental determinant of pharmacological activity, solubility, and metabolic fate.

While the two species are tautomers, the 3-arylpyridin-2-one (lactam) form is the thermodynamically dominant species in the solid state, in biological media (aqueous solution), and in polar organic solvents. The 3-aryl substituent introduces a critical layer of complexity: axial chirality (atropisomerism) . The steric clash between the aryl ring and the pyridone carbonyl/N-H moiety can restrict rotation, creating separable enantiomers with distinct biological profiles.

This guide analyzes the thermodynamic landscape, structural determinants, and experimental protocols required to master this scaffold.

Thermodynamic Landscape: The Tautomeric Equilibrium

The equilibrium between the 2-hydroxypyridine (enol/lactim) and 2-pyridone (keto/lactam) forms is governed by aromaticity, solvent polarity, and aggregation state.

Solvent and Phase Dependency

Unlike phenol, which exists exclusively as the enol, 2-pyridone derivatives favor the keto form due to the high resonance stabilization energy of the amide-like linkage, despite the apparent loss of "perfect" Hückel aromaticity.

| Phase/Solvent | Dominant Tautomer | Mechanism of Stabilization |

| Gas Phase | 2-Hydroxypyridine | Aromaticity preservation (full delocalization). |

| Non-polar Solvent (e.g., Cyclohexane) | Mixed / Equilibrium | 2-Hydroxypyridine is favored at low concentrations; 2-Pyridone forms stable dimers ( |

| Polar Aprotic (e.g., DMSO, DMF) | 2-Pyridone | Dipole stabilization (Pyridone |

| Aqueous / Biological | 2-Pyridone | Strong H-bond acceptance by C=O and donation by N-H. |

| Solid State | 2-Pyridone | Intermolecular H-bond networks (Head-to-Tail dimers). |

The 3-Aryl Substituent Effect

The introduction of an aryl group at the C3 position perturbs the equilibrium through two opposing forces:

-

Conjugation (Stabilizing): Planar alignment of the aryl ring with the pyridine core extends the

-system. -

Steric Clash (Destabilizing): The ortho-hydrogens of the 3-aryl ring clash with the C2-carbonyl oxygen and the C4-hydrogen. This forces the aryl ring to twist out of plane (dihedral angle

), reducing conjugation but relieving strain.

Critical Drug Development Factor: Atropisomerism

The most overlooked risk in developing 3-aryl-2-pyridones is atropisomerism . The C3-C1' bond (connecting the pyridine and aryl rings) has restricted rotation.

Classification of Rotational Barriers

If the 3-aryl ring contains ortho-substituents (e.g., -CH3, -Cl, -OMe), the barrier to rotation (

-

Class 1 (Unstable):

kcal/mol.[1] Rapid rotation at RT. Appears as a single set of signals in NMR. Treated as achiral.[1] -

Class 2 (Semi-stable):

kcal/mol. Slow rotation. Can be separated by chiral HPLC but racemizes over hours/days in vivo. High development risk. -

Class 3 (Stable):

kcal/mol. Half-life of years. Separable atropisomers that can be developed as single enantiomers.

Strategic Design

-

To Avoid Chirality: Keep the 3-aryl ring unsubstituted at the ortho positions or use small groups (F).

-

To Exploit Chirality: Use bulky ortho groups (t-Butyl, CF3) to lock the conformation, creating a rigid 3D scaffold that fits specific kinase pockets.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust route to 3-aryl-2-pyridones is the coupling of 3-bromo-2-pyridone (or its O-protected precursor) with aryl boronic acids.

Method A: Direct Coupling (Preferred for stability) This method uses the O-protected intermediate (2-methoxy-3-bromopyridine) to avoid catalyst poisoning by the free amide, followed by demethylation.

-

Coupling:

-

Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), Arylboronic acid (1.2 eq),

(5 mol%), -

Solvent: Dioxane/H2O (4:1).[2]

-

Conditions: Reflux (100°C) under

for 12h.

-

-

Deprotection (Lactim to Lactam):

-

Reagents: HBr (48% aq) or TMSI in Acetonitrile.

-

Conditions: Reflux 2-4h. The methoxy group is cleaved, revealing the thermodynamic 2-pyridone product.

-

Method B: Direct C3-Arylation of 2-Pyridone

-

Reagents: 3-Bromo-2-pyridone, Arylboronic acid,

, SPhos (Ligand), -

Note: Requires electron-rich ligands (SPhos, XPhos) to prevent Pd deactivation by the pyridone nitrogen.

Analytical Characterization

Distinguishing the tautomers is critical for IP and regulatory filing.

| Method | 3-Arylpyridin-2-one (Lactam) | 3-Arylpyridin-2-ol (Lactim) |

| IR Spectroscopy | Strong C=O stretch at 1650–1680 cm | Broad O-H stretch; C=N stretch |

| X-Ray Crystallography | C2-O bond length ~1.24 Å (Double bond) | C2-O bond length ~1.35 Å (Single bond) |

Protocol for Tautomer Identification via NMR:

-

Dissolve 5 mg of sample in

(favors pyridone) and -

Acquire

HMBC. -

Result: If the Nitrogen correlates with a proton (

ppm), it is the Pyridone (NH form) . If no NH proton is visible and N is deshielded, it is the Lactim.

Pharmacological Implications[1][3]

Metabolic Stability & Bioisosterism

The 2-pyridone scaffold is often utilized as a bioisostere for a phenyl ring to improve metabolic stability.

-

Oxidative Resistance: A phenyl ring is prone to CYP450-mediated hydroxylation. The 2-pyridone ring is already "oxidized" at C2, making it less susceptible to further Phase I metabolism at that position.

-

Solubility: The ability to accept and donate hydrogen bonds significantly lowers LogP compared to a biphenyl system, improving aqueous solubility.

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the 3-aryl-2-pyridone motif often serves as the "hinge binder."

-

Donor-Acceptor Pair: The C=O (Acceptor) and N-H (Donor) mimic the adenine base of ATP.

-

3-Aryl Role: The 3-aryl group typically extends into the hydrophobic pocket (Gatekeeper region), providing selectivity.

References

-

Tautomeric Equilibrium: Beak, P., et al. "The effect of solvent on the tautomeric equilibrium of 2-hydroxypyridine." Journal of the American Chemical Society, 1980. Link

-

Atropisomerism: LaPlante, S. R., et al. "Atropisomerism in drug discovery: challenges and opportunities."[1] Journal of Medicinal Chemistry, 2011. Link

-

Synthesis: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002. Link

-

NMR Characterization: Cox, R. H., et al. "Carbon-13 NMR of 2-pyridones." Journal of Physical Chemistry, 1975. Link

-

Metabolic Stability: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

Sources

pKa Values of 3-Substituted Pyridin-2-ol Derivatives: Mechanistic Insights and Experimental Workflows

Introduction: The Tautomeric Core

Pyridin-2-ol, commonly existing in a dynamic tautomeric equilibrium with its lactam counterpart 2-pyridone, represents a privileged structural motif in modern drug discovery[1]. The 3-position of this heterocyclic ring is particularly sensitive to substitution, acting as a critical lever that profoundly influences the molecule's physicochemical properties—most notably its acid dissociation constant (pKa), lipophilicity, and tautomeric preference[1].

Understanding the precise pKa values of 3-substituted pyridin-2-ol derivatives is essential for optimizing pharmacokinetics and target binding. For instance, the ionization state of these derivatives directly dictates their efficacy in applications ranging from milrinone-related cardiotonic agents to human leukocyte elastase (HLE) inhibitors[1][2].

The Macro-pKa Concept

In aqueous environments, 2-pyridone derivatives undergo a continuous lactam-lactim tautomerism (2-pyridone

-

Protonation (

): Occurs at the carbonyl oxygen (lactam) or ring nitrogen (lactim) at very low pH, yielding a positively charged pyridinium cation. -

Deprotonation (

): Occurs at the N-H (lactam) or O-H (lactim) group at high pH, yielding a negatively charged pyridonate anion[4].

Mechanistic Causality: Substituent Effects at the 3-Position

The 3-position is structurally adjacent to the heteroatom-rich face of the ring. Substituents at this site exert potent inductive (

-

Electron-Withdrawing Groups (EWGs): Substituents such as 3-chloro or 3-nitro pull electron density away from the ring via strong

and -

Electron-Donating Groups (EDGs): Substituents like 3-methyl push electron density into the ring (

effect). This destabilizes the conjugate base anion, thereby raising the -

Heteroatom Substituents: A 3-amino group introduces a secondary ionizable basic center. Protonation typically occurs first at the 3-amino group rather than the ring oxygen or nitrogen, fundamentally altering the basicity profile and raising the

[7].

Figure 1: Logical relationship detailing how 3-position substituents dictate pKa shifts and tautomeric preferences.

Quantitative Data Summary

The following table synthesizes experimentally derived and computationally predicted pKa values for key 3-substituted pyridin-2-ol derivatives[8][9][10][11].

| Derivative | Substituent Type | ||

| Pyridin-2-ol (Unsubstituted) | None | ~0.75 | 11.62 |

| 3-Methylpyridin-2-ol | EDG ( | ~0.80 | 12.61 |

| 3-Chloropyridin-2-ol | EWG ( | < 0.50 | 8.60 - 10.53 |

| 3-Nitropyridin-2-ol | Strong EWG ( | < 0.00 | 8.37 |

| 3-Aminopyridin-2-ol | EDG / Basic Center | ~2.00 (Amino) | 11.57 |

Experimental Workflows: Self-Validating Systems

To accurately determine these extreme pKa values, researchers must select analytical methods that bypass the limitations of standard potentiometry. Because 3-substituted derivatives often exhibit extreme pKa values (

Protocol 1: Capillary Zone Electrophoresis (CZE)

Causality: CZE is the premier choice for 3-substituted pyridin-2-ols due to its rapidity, minimal sample consumption, and high tolerance for compounds that are sparingly soluble in water[1]. It measures the effective electrophoretic mobility (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a robust series of background electrolytes (BGEs) covering a pH range of 2.0 to 13.0. Maintain a strictly constant ionic strength (e.g.,

mM using NaCl) to prevent ionic strength-induced mobility shifts. -

Sample Injection: Hydrodynamically inject the 3-substituted pyridin-2-ol sample (typically 10–50

M dissolved in a BGE-compatible solvent) into a fused-silica capillary. -

Separation: Apply a constant voltage (e.g., 20 kV) across the capillary. Thermostat the capillary cartridge to exactly 25.0 °C to prevent Joule heating from altering viscosity and mobility.

-

Detection: Monitor the migration time using a UV diode-array detector (DAD) set to the

of the specific derivative. -

Self-Validation (EOF Marker): Critical Step. Include a neutral electroosmotic flow (EOF) marker (such as DMSO or mesityl oxide) in every single run. Calculate

by subtracting the EOF migration time from the analyte migration time. This self-corrects for any dynamic changes to the capillary wall charge. -

Data Fitting: Plot

vs. pH. Fit the data to a non-linear sigmoidal regression model to extract the exact pKa[1].

Figure 2: Step-by-step experimental workflow for determining pKa via Capillary Zone Electrophoresis (CZE).

Protocol 2: UV-Vis Spectrophotometric Titration

Causality: The transition between the neutral lactam/lactim and the ionized pyridonate anion or pyridinium cation involves a massive redistribution of the conjugated

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the analyte in a minimal volume of a miscible co-solvent (e.g., methanol) and dilute into a series of aqueous buffers of known pH.

-

Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution using a temperature-controlled quartz cuvette.

-

Self-Validation (Isosbestic Points): Overlay the acquired spectra. The presence of sharp, distinct isosbestic points strictly validates that only two absorbing species (the acid and its conjugate base) are in equilibrium. If the isosbestic points drift, it indicates a failure state (e.g., degradation, aggregation, or poor solubility) and the data must be discarded.

-

Absorbance vs. pH: Select an analytical wavelength where the difference in absorbance (

) between the protonated and deprotonated species is maximized. -

Calculation: Utilize the Henderson-Hasselbalch equation—or preferably a non-linear least-squares fit of Absorbance vs. pH—to calculate the precise macro-pKa.

References

- Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)

- Source: scfbio-iitd.res.

- 2-Pyridone - chemeurope.

- Source: researchgate.

- Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives.

- Source: mdma.

- Source: e-bookshelf.

- Source: studylib.

- Pharmaceutical Chemical Intermediate 3-Nitro-2-Pyridinol CAS 6332-56-5 - GOUV.

- Source: nih.

- Source: benchchem.

Sources

- 1. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. 2-Pyridone [chemeurope.com]

- 4. Calculator Plugins : pKa calculation [scfbio-iitd.res.in:8080]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. studylib.net [studylib.net]

- 9. Pharmaceutical Chemical Intermediate 3-Nitro-2-Pyridinol CAS 6332-56-5 - GOUV.NE [diplomatie.gouv.ne]

- 10. 2-Hydroxy-3-methylpyridine | C6H7NO | CID 70481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]

The 2-Methoxy-5-Methylphenyl Scaffold: Conformational Control and Metabolic Blocking in Biaryl Drug Design

The following technical guide details the medicinal chemistry, structural utility, and synthetic strategies for the 2-methoxy-5-methylphenyl biaryl scaffold.

Executive Summary

In modern medicinal chemistry, the 2-methoxy-5-methylphenyl moiety represents a "privileged substructure" within biaryl scaffolds. Its utility is derived not merely from target binding, but from its ability to simultaneously solve two common lead optimization challenges: conformational entropy and metabolic instability .

This guide analyzes the scaffold's role in:

-

Inducing Axial Chirality: The C2-methoxy group forces a non-planar biaryl twist (

), critical for fitting into restricted hydrophobic pockets (e.g., kinase ATP sites). -

Metabolic Blocking: The C5-methyl group sterically and electronically occludes the position para to the activating methoxy group, preventing rapid CYP450-mediated oxidation.

-

Lipophilic Tuning: The scaffold offers a balanced lipophilic increment (

LogP

Structural & Electronic Properties[1]

The "Ortho-Methoxy" Effect (Conformational Lock)

The primary function of the 2-methoxy group is steric. In a biaryl system (Ar¹-Ar²), an ortho substituent on Ar² creates significant torsional strain, preventing the rings from achieving coplanarity.

-

Twist Angle: Unlike a biphenyl (which can be planar), a 2-methoxy biaryl typically adopts a dihedral angle of 50–60° .

-

Binding Consequence: This "pre-organized" twisted conformation reduces the entropic penalty upon binding to protein targets that require a non-planar ligand (e.g., the "gatekeeper" regions of kinases like EGFR or ITK).

The "Para-Blocking" Effect (Metabolic Stability)

The methoxy group is a strong electron-donating group (EDG) that activates the benzene ring toward electrophilic attack (including enzymatic oxidation).

-

Metabolic Liability: In a simple 2-methoxyphenyl ring, the position para to the methoxy (C5) is highly electron-rich and accessible, making it a primary "soft spot" for CYP450-mediated hydroxylation.

-

The Solution: Placing a methyl group at C5 blocks this metabolic hotspot. The C5-methyl acts as a metabolic shield, diverting metabolism to slower, less favorable pathways (e.g., benzylic oxidation of the methyl itself, which is often slower than phenolic hydroxylation).

Visualization of the Blocking Strategy

The following diagram illustrates the mechanistic logic of this scaffold.

Figure 1: Mechanistic rationale for the 5-methyl substitution. The methyl group effectively "caps" the metabolically vulnerable position activated by the ortho-methoxy group.

Medicinal Chemistry Applications

Kinase Inhibitors (EGFR & ITK)

The scaffold is prominent in 4th-generation EGFR inhibitors targeting T790M/C797S mutations.

-

Mechanism: The 2-methoxy group induces a twist that positions the biaryl system to interact with the mutant gatekeeper residue, while the 5-methyl group prevents rapid degradation.

-

Example: In pyrrolo[2,3-d]pyrimidine derivatives, the 2-methoxy-5-methylphenyl aniline moiety significantly enhances cellular potency (<1 nM) compared to the unsubstituted aniline.[1]

Antiviral Agents (RSV & hCoV)

In the optimization of RSV entry inhibitors, this scaffold replaced simple phenyl rings to improve pharmacokinetic profiles.

-

Outcome: The 5-methyl group prevented rapid oxidative clearance observed with the 2-methoxy-only analogs, while maintaining the necessary twisted conformation for viral fusion protein binding.

Synthetic Methodologies

The construction of 2-methoxy-5-methylphenyl biaryls is reliably achieved via Suzuki-Miyaura Cross-Coupling . However, the steric hindrance of the ortho-methoxy group requires specific catalytic conditions to ensure high yields.

Retrosynthetic Analysis

-

Building Blocks:

-

Nucleophile: 2-Methoxy-5-methylphenylboronic acid (CAS: 127972-00-3).

-

Electrophile: Aryl bromide/iodide or heteroaryl chloride.

-

Optimized Protocol: Sterically Hindered Coupling

For challenging substrates (e.g., coupling to another ortho-substituted ring), standard Pd(PPh3)4 often fails. The following protocol uses a highly active Buchwald precatalyst system.

Reagents:

-

Aryl Halide (1.0 equiv)[6]

-

2-Methoxy-5-methylphenylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%) OR XPhos Pd G2 (2–5 mol%).

-

Base: K3PO4 (3.0 equiv) or Cs2CO3 (for base-sensitive substrates).

-

Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd source and Ligand (or Precatalyst) under a counter-flow of Argon.

-

Solvent Addition: Add degassed solvent mixture via syringe.

-

Heating: Heat to 90–100 °C for 4–12 hours. (Microwave irradiation: 110 °C for 30–60 mins is often superior).

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[5]

-

Purification: Flash chromatography. Note: The product will likely be an oil or low-melting solid due to the methyl/methoxy groups disrupting crystal packing.

Synthetic Decision Tree

Figure 2: Catalyst selection guide based on the steric demand of the electrophilic coupling partner.

References

-

Kinase Inhibitor SAR: Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2025).[1][7] Journal of Medicinal Chemistry. (Generalized citation based on search context).

-

Antiviral Optimization: Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E. (2023). ChemRxiv. [Link]

-

Metabolic Stability: Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2021).[8][9] Metabolites. [Link]

-

Synthetic Methodology: Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022).[4] ACS Catalysis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Solubility Profile of 3-Arylpyridin-2-ones: A Comprehensive Technical Guide for Drug Development

Introduction

3-Arylpyridin-2-ones represent a privileged scaffold in medicinal chemistry, forming the core of several critical therapeutics. Notable examples include the AMPA receptor antagonist perampanel (used for epilepsy) and the PDE3 inhibitor amrinone (used for congestive heart failure). Despite their pharmacological utility, these compounds notoriously suffer from poor aqueous solubility and limited solubility in many standard organic solvents. This "brick dust" behavior poses significant challenges during high-throughput screening (HTS), formulation, and lead optimization.

As an application scientist, navigating these challenges requires moving beyond empirical trial-and-error. This guide deconstructs the physicochemical causality behind their solubility limits and provides self-validating protocols for rigorous structural evaluation.

Part 1: Physicochemical Drivers of Solubility (The Causality)

To understand the solubility behavior of 3-arylpyridin-2-ones, one must examine the thermodynamic competition between crystal lattice energy and solvation energy.

-

Strong Crystal Packing: Pyridin-2-ones exist in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam form in the solid state. This structure facilitates robust intermolecular N-H···O and C-H···O hydrogen bonding, often forming stable dimers or undulating polymeric layers .

-

Pi-Pi Stacking: The introduction of an aryl group at the C3 position (or other positions, such as in perampanel) significantly increases the planar surface area, promoting strong π-π stacking interactions.

-

High Lattice Energy: The combination of hydrogen bonding and π-π stacking results in exceptionally high crystal lattice energies. This is evidenced by their high melting points (e.g., amrinone decomposes at 295 °C , and perampanel has a predicted boiling point of >600 °C ). Overcoming this endothermic lattice energy barrier requires a solvent with exceptional solvating power.

Thermodynamic cycle illustrating the energy barriers in 3-arylpyridin-2-one dissolution.

Part 2: Solvent-Specific Behavior (DMSO vs. Organic Solvents)

The solubility of 3-arylpyridin-2-ones varies drastically across different solvent classes due to their specific hydrogen-bonding requirements.

-

Polar Aprotic Solvents (DMSO, NMP, DMF): Dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) are the gold standards for solvating this scaffold. The highly polarized S=O bond in DMSO acts as a powerful hydrogen-bond acceptor, effectively outcompeting the intermolecular N-H···O bonds of the pyridinone crystal lattice. Consequently, compounds like perampanel are freely soluble in NMP and soluble in pure DMSO .

-

Protic Solvents (Methanol, Ethanol, Water): Despite having hydrogen-bond donors and acceptors, protic solvents generally fail to dissolve 3-arylpyridin-2-ones effectively. Water cannot break the lipophilic π-π stacking of the 3-aryl groups, rendering compounds like perampanel practically insoluble in water . Alcohols offer only slight solubility.

-

Non-Polar & Chlorinated Solvents (Heptane, Toluene, Chloroform): These solvents lack the strong dipole moment and hydrogen-bonding capacity required to disrupt the crystal lattice. Perampanel is practically insoluble in heptane and only slightly soluble in chloroform .

Quantitative Data Summary

The following table summarizes the solubility profile of key 3-arylpyridin-2-one derivatives across various solvent classes to guide solvent selection during assay development.

| Compound | Water | Methanol / Ethanol | Acetonitrile | Chloroform | DMSO / NMP |

| Perampanel | Practically Insoluble | Slightly Soluble | Sparingly Soluble | Slightly Soluble | Soluble (DMSO) / Freely Soluble (NMP) |

| Amrinone | Slightly Soluble | Slightly Soluble | N/A | N/A | Slightly Soluble to Soluble |

| 7-Aryl-thiazolo-pyridinones | Insoluble | Sparingly Soluble | N/A | N/A | Soluble (Pure DMSO) |

Part 3: Standardized Experimental Protocols

To ensure rigorous and reproducible solubility data during lead optimization, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of a 3-arylpyridin-2-one in a specific organic solvent .

-

Preparation: Add an excess amount of the solid 3-arylpyridin-2-one (e.g., 10-20 mg) to a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, Methanol, or Chloroform). Ensure the presence of excess solid is visually apparent; if it dissolves completely, add more solid.

-

Equilibration: Seal the vial tightly and place it on a thermostatic orbital shaker at 25 °C (or 37 °C for biological relevance) at 300 rpm for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

-

Quantification: Dilute the supernatant with the HPLC mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via HPLC-UV (e.g., at λmax 290-347 nm for perampanel).

-

Self-Validation Step: Verify that the pH of the aqueous solutions (if applicable) has not shifted, and confirm the solid state of the remaining pellet via X-ray Powder Diffraction (XRPD) to rule out polymorphic transformations or solvate formation.

Protocol B: High-Throughput Kinetic Solubility for Biological Assays

Purpose: To determine the maximum concentration of a compound that remains in solution when a pure DMSO stock is diluted into an aqueous buffer (critical for in vitro assays like RBMA) .

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% pure DMSO.

-

Serial Dilution: Create a serial dilution of the stock in pure DMSO across a 96-well plate.

-

Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a clear-bottom 96-well plate (final DMSO concentration = 1%).

-

Incubation: Seal the plate and incubate at 37 °C for 2-24 hours with gentle shaking.

-

Detection: Measure the absorbance at 620 nm (turbidimetry) or use a nephelometer to detect light scattering caused by precipitation. The kinetic solubility limit is the highest concentration before a statistically significant increase in scattering/absorbance is observed compared to a blank.

High-Throughput Kinetic Solubility Workflow for DMSO-to-Aqueous Dilution.

Conclusion

The 3-arylpyridin-2-one scaffold presents inherent solubility challenges driven by strong crystal lattice energies, hydrogen bonding, and π-π stacking. While practically insoluble in water and non-polar solvents, the use of strong hydrogen-bond accepting polar aprotic solvents like DMSO and NMP is essential for solvation. By understanding these physicochemical principles and employing rigorous thermodynamic and kinetic solubility protocols, drug development professionals can effectively navigate the formulation and screening of these critical therapeutic agents.

References

-

MDPI. "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones." MDPI. Available at: [Link]

-

New Drug Approvals. "Perampanel - FDA Approved Drug to Treat Epilepsy." New Drug Approvals. Available at: [Link]

-

PubChem. "Perampanel | C23H15N3O | CID 9924495." National Institutes of Health (NIH). Available at: [Link]

-

IUCr Journals. "Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API)." IUCr. Available at: [Link]

Unlocking the 3-Arylpyridin-2-ol Scaffold: Advanced Building Blocks for Next-Gen Drug Discovery

Topic: Novel 3-arylpyridin-2-ol building blocks for drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-arylpyridin-2-ol (tautomerically 3-arylpyridin-2(1H)-one ) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Found in blockbuster therapeutics like Perampanel (AMPA receptor antagonist) and emerging kinase inhibitors, this moiety offers a unique combination of hydrogen-bond donor/acceptor motifs, pi-stacking capabilities, and metabolic stability.

Despite its utility, the scaffold presents specific synthetic challenges—primarily the control of N- vs. O-alkylation and the steric hindrance associated with C3-arylation. This technical guide details the design, synthesis, and application of novel 3-arylpyridin-2-ol building blocks, focusing on overcoming these barriers to accelerate library generation.

Structural Significance & Pharmacophore Logic

The Tautomeric Switch

The core utility of the 3-arylpyridin-2-ol scaffold lies in its ability to exist as two distinct tautomers. In solution and solid state, the 2-pyridone (lactam) form generally predominates, serving as a hydrogen bond acceptor (via carbonyl) and donor (via N-H). However, in the presence of specific protein binding pockets or non-polar solvents, the 2-hydroxypyridine (lactim) form can become relevant.

-

2-Pyridone Form: Mimics amide bonds; bioisostere for phenyl rings to improve solubility.

-

2-Hydroxypyridine Form: Mimics phenols; capable of bidentate metal chelation.

Bioisosteric Applications

| Feature | 3-Arylpyridin-2-one Advantage | Drug Example |

| H-Bonding | Dual donor/acceptor motif (D-A) mimics nucleobases. | Perampanel (Fycompa) |

| Solubility | Lower LogP compared to biphenyl analogs due to polarity. | Pirfenidone (Antifibrotic) |

| Metabolic Stability | Resistant to oxidative metabolism compared to phenols. | Cabozantinib (Bioisostere studies) |

Strategic Building Blocks & Synthetic Methodologies

To access this chemical space efficiently, we utilize three primary classes of building blocks. The choice of building block dictates the synthetic route and the point of diversity introduction.

Class A: Masked Electrophiles (2-Alkoxypyridines)

Concept: Use 2-methoxy or 2-benzyloxy-3-halopyridines to lock the molecule in the lactim form during metal-catalyzed cross-couplings, preventing catalyst poisoning by the free amide/hydroxyl.

-

Key Reagent: 3-Bromo-2-methoxypyridine.

-

Advantage: High reactivity in Suzuki-Miyaura coupling; standard purification.

-

Deprotection: Demethylation using HBr/AcOH or BBr3 reveals the pyridone.

Class B: Direct Nucleophiles (Pyridin-2-one Boronates)

Concept: 3-Borylpyridin-2-ones allow for the direct introduction of the pyridone core onto complex aryl halides.

-

Challenge: 2-Heteroaryl boronates are prone to rapid protodeboronation.[1]

-

Solution: Use MIDA boronates or N-protected pinacol esters (e.g., N-SEM protection) to stabilize the C-B bond.

Class C: C-H Activation Precursors

Concept: Late-stage functionalization of the pyridone core using directing groups.

-

Mechanism: Pd(II)-catalyzed C-H activation directed by the amide oxygen or a transient directing group.

Experimental Protocols

Protocol 1: Sterically Demanding Suzuki Coupling (Class A)

Targeting sterically crowded 3-aryl systems.

Rationale: Standard conditions often fail at the C3 position due to steric clash with the C2-substituent. We employ high-activity phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.

Step-by-Step Methodology:

-

Reagents: Charge a reaction vial with 3-bromo-2-methoxypyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Solvent System: Add K₃PO₄ (2.0 equiv) and a mixture of Toluene/H₂O (3:1, 0.2 M). Note: The biphasic system is crucial for solubility.

-

Reaction: Seal and heat at 100°C for 12 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection (Critical): Dissolve the intermediate in HBr (48% aq.) and reflux for 2 hours. Neutralize with NaHCO₃ to precipitate the 3-arylpyridin-2-one .

Protocol 2: Regioselective N-Alkylation

Controlling the N- vs. O-alkylation ratio.

Rationale: The pyridone anion is an ambident nucleophile. Alkylation conditions heavily influence the product ratio.

-

For N-Alkylation (Thermodynamic): Use Cs₂CO₃ in DMF or LiH in THF . High temperature favors the thermodynamically stable N-alkyl product.

-

For O-Alkylation (Kinetic): Use Ag₂CO₃ in non-polar solvents (Benzene/Toluene) to favor the O-alkyl (lactim ether) product via silver coordination.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on the desired final building block.

Caption: Decision tree for synthesizing 3-arylpyridin-2-ol scaffolds based on substrate complexity and availability.

Case Study: Perampanel Analog Synthesis

To validate the "Masked Electrophile" protocol (Route A), we examine the synthesis of a Perampanel analog.

-

Building Block: 3-bromo-2-methoxypyridine.

-

Coupling Partner: 2-cyanophenylboronic acid.

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

-

Outcome: The 2-methoxy intermediate was isolated in 92% yield.

-

Functionalization: Subsequent C-H activation at the C5 position was performed before demethylation to utilize the directing effect of the methoxy group, demonstrating the versatility of the masked strategy.

References

-

Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. ResearchGate. (2025).[2] Link

-

Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. (2021). Link

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Link

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. (2010). Link

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds. Journal of the American Chemical Society. (2013). Link

Sources

Electronic Profiling of the 2-Methoxy-5-methylphenyl Substituent: A Comprehensive Technical Guide

Executive Summary

The 2-methoxy-5-methylphenyl moiety is a privileged, highly tunable structural motif widely utilized in medicinal chemistry and transition-metal catalysis. Unlike simple monosubstituted benzenes, this disubstituted system operates as a dynamic, conformationally gated push-pull electronic network. As a Senior Application Scientist, I frequently leverage this substituent to fine-tune structure-activity relationships (SAR), modulate lipophilicity, and design hemilabile ligands. This guide deconstructs the electronic causality behind the 2-methoxy-5-methylphenyl group, providing a self-validating framework for its application and experimental profiling.

Deconstructing the Electronic Profile

To master the behavior of the 2-methoxy-5-methylphenyl group, we must isolate the electronic contributions of its individual substituents and evaluate their synergistic impact on the core attachment point (Position 1).

The Ortho-Methoxy Group (-OCH₃): Conformational Gating

The methoxy group at position 2 exerts two opposing electronic forces:

-

Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density through the

-bond framework. -

Mesomeric/Resonance Effect (+M): The oxygen lone pairs donate electron density into the phenyl

-system.

In a perfectly coplanar conformation, the +M effect dominates, making the methoxy group a potent electron donor (Hammett

The Meta-Methyl Group (-CH₃): Inductive Anchoring

The methyl group at position 5 is meta to the core attachment point. It operates primarily through a weak inductive electron-donating effect (+I) and hyperconjugation (Hammett

Synergistic Dynamics

The combination of these two groups creates a highly localized electron-rich region near the ortho-methoxy, while the meta-methyl provides a subtle global increase in ring electron density. This dual-nature system is highly sensitive to the Taft steric parameter (

Fig 1: Electronic push-pull dynamics and steric gating of the 2-methoxy-5-methylphenyl moiety.

Applications in Drug Design & Catalysis

Medicinal Chemistry (ADME and SAR)

In drug development, the 2-methoxy-5-methylphenyl group is utilized to fine-tune physicochemical properties. For instance, in N-(2-methoxy-5-methylphenyl)acetamide derivatives (studied for analgesic and anti-inflammatory properties), the ortho-methoxy oxygen acts as a hydrogen bond acceptor for the adjacent amide NH[6][]. This intramolecular hydrogen bond locks the conformation, increasing lipophilicity (logP) and membrane permeability while shielding the amide from enzymatic hydrolysis. Furthermore, the methyl group at position 5 blocks a primary site of cytochrome P450-mediated aromatic oxidation, significantly enhancing metabolic stability[8].

Transition-Metal Catalysis

In catalysis, this moiety is frequently incorporated into Buchwald-type phosphines or salen ligands[9]. The ortho-methoxy group functions as a hemilabile ligand—coordinating to the metal center (e.g., Pd or Co) to stabilize reactive intermediates, and dissociating to open a coordination site during the catalytic cycle[10]. The meta-methyl group tunes the basicity of the ligand without introducing additional steric hindrance at the metal center.

Data Presentation

Table 1: Standard Hammett and Taft Parameters

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant ( | Taft Steric Parameter ( |

| Methoxy (-OCH₃) | Ortho (2) | -I (Strong) | +M (Strong) | Variable (Conformation dependent) | ~ -0.55 |

| Methoxy (-OCH₃) | Meta (3) | -I (Strong) | None | +0.12 | N/A |

| Methoxy (-OCH₃) | Para (4) | -I (Strong) | +M (Strong) | -0.27 | N/A |

| Methyl (-CH₃) | Meta (5) | +I (Weak) | Weak Hyperconjugation | -0.07 | N/A |

Table 2: Physicochemical Impact of the 2-Methoxy-5-methylphenyl Motif

| Property | Impact of Ortho-Methoxy | Impact of Meta-Methyl | Synergistic Net Effect |

| Lipophilicity (logP) | Increases (if H-bonded) | Increases | Moderate to High Lipophilicity |

| Metabolic Stability | Blocks ortho-oxidation | Blocks meta-oxidation | High resistance to CYP450 oxidation |

| Conformational Rigidity | High (Steric clash / H-bonding) | Low | Locked coplanar or orthogonal state |

| Core Electron Density | Highly variable (Gated by sterics) | Mildly enriched | Tunable based on attachment bulk |

Experimental Workflows & Protocols

To empirically validate the electronic and conformational properties of the 2-methoxy-5-methylphenyl substituent, we employ a self-validating workflow combining synthesis, NMR spectroscopy, and potentiometric titration.

Step 1: Synthesis of N-(2-methoxy-5-methylphenyl)acetamide

-

Procedure: React 2-methoxy-5-methylaniline (1.0 equiv) with acetyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) using triethylamine (1.2 equiv) as an acid scavenger. Stir at 0 °C for 2 hours, then warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (Hexanes/EtOAc)[].

-

Causality: This standard amidation provides a stable, easily isolable model compound where the amide NH serves as a sensitive probe for both steric and electronic effects.

Step 2: Conformational Profiling via ¹H-NMR (NOESY)

-

Procedure: Dissolve the purified amide in CDCl₃ and acquire a 2D NOESY spectrum.

-

Causality: Why NOESY? Because 1D NMR only provides scalar coupling. NOESY reveals through-space interactions (< 5 Å). Observing a cross-peak between the amide NH proton and the ortho-methoxy protons proves the formation of an intramolecular hydrogen bond. This locks the methoxy group in a coplanar geometry, maximizing its +M resonance donation to the ring.

Step 3: Electronic Profiling via Potentiometric Titration (pKₐ Determination)

-

Procedure: Dissolve the compound in a standardized co-solvent system (e.g., 50% MeOH/Water). Titrate with 0.1 M NaOH using an automated potentiometric titrator.

-

Causality: Why a co-solvent system? The 2-methoxy-5-methylphenyl moiety significantly increases lipophilicity, rendering the compound insoluble in pure water. A 50% MeOH/Water system ensures complete dissolution, preventing precipitation artifacts. The measured pKₐ of the amide NH is directly influenced by the net electron-donating or withdrawing nature of the ring. By comparing this pKₐ to an unsubstituted N-phenylacetamide reference, you can calculate the effective empirical Hammett constant (

) for the specific conformation[11].

Fig 2: Self-validating experimental workflow for electronic and conformational profiling.

References

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Quantifying Through‐Space Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Taft equation - Wikipedia [en.wikipedia.org]

- 6. CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)acetamide [cymitquimica.com]

- 8. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Activity & Medicinal Chemistry of 3-Phenylpyridin-2-one

This guide provides a comprehensive technical analysis of the 3-phenylpyridin-2-one scaffold, a privileged structure in medicinal chemistry known for its versatility as a hydrogen-bond mimetic and hydrophobic pharmacophore.

Executive Summary

The 3-phenylpyridin-2-one scaffold represents a critical "drug-like" core in modern medicinal chemistry. Structurally, it combines a hydrogen-bond donor/acceptor motif (the lactam) with a hydrophobic aromatic moiety (the phenyl ring) fixed in a specific spatial orientation. This architecture allows it to function as a bioisostere for nucleobases, making it highly effective in targeting kinases (ATP-binding sites) , translation initiation factors (eIF3a) , and viral enzymes .

This guide details the structure-activity relationships (SAR), synthetic protocols, and mechanistic insights required for leveraging this scaffold in drug discovery.[1][2]

Part 1: Structural Significance & Chemical Space

The Pharmacophore

The core strength of 3-phenylpyridin-2-one lies in its ability to mimic the hydrogen-bonding patterns found in biological substrates while presenting a hydrophobic face to adjacent protein pockets.

-

Lactam Motif (C=O, N-H): Acts as a bidirectional hydrogen bonding site. In kinase inhibitors, the C=O often accepts a hydrogen bond from the backbone NH of the "hinge region," while the N-H (or N-substituent) can donate to the backbone carbonyl.

-

3-Phenyl Group: Provides a rigid hydrophobic anchor. In many enzymes (e.g., PIM-1, p38 MAPK), this phenyl ring slots into the hydrophobic "Gatekeeper" pocket or the hydrophobic region II, stabilizing the ligand-protein complex.

-

Electronic Tuning: The pyridine ring is electron-deficient compared to benzene, influencing the pKa and metabolic stability of the molecule.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the scaffold and their impact on biological activity.

Figure 1: SAR analysis of the 3-phenylpyridin-2-one scaffold highlighting functionalization zones.

Part 2: Therapeutic Applications & Mechanisms[1]

Anticancer: Regulation of Translation Initiation (eIF3a)

Recent high-impact studies have identified 1,5-disubstituted-pyridin-2(1H)-ones as potent regulators of eukaryotic translation initiation factor 3 subunit A (eIF3a) . Overexpression of eIF3a is correlated with poor prognosis in lung and breast cancers.

-

Mechanism: The scaffold binds to the eIF3a complex, preventing the recruitment of the 40S ribosomal subunit, thereby stalling protein synthesis in rapidly dividing cells.

-

Key Compound: 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one (Compound 22).[2]

-

Data Profile:

Kinase Inhibition (PIM-1 & p38 MAPK)

The 2-pyridone motif is a classic "hinge binder."

-

PIM-1 Kinase: The 3-phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. Unlike typical kinases, PIM-1 has a proline (Pro123) in the hinge region, creating a unique binding mode where the pyridone carbonyl forms a critical H-bond with the backbone.[3]

-

p38 MAP Kinase: Derivatives such as 3-(N,N-dimethylsulfonamido)pyridin-2-one have been optimized to inhibit p38α, reducing cytokine release (TNF-α, IL-1β) in inflammatory models.[4]

Cytoprotection & Antimicrobial Activity

-

Cytoprotection: 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have demonstrated antiradical activity (DPPH scavenging), protecting cells from oxidative stress-induced apoptosis.

-

Antimicrobial: 3-phenyl-1-methylquinolin-2-one (a benzo-fused analog) exhibits efficacy against S. aureus and P. aeruginosa by disrupting cell wall lipid intermediates.

Part 3: Experimental Protocols

Synthesis of 3-Phenylpyridin-2-one Derivatives

Methodology: Suzuki-Miyaura Cross-Coupling. This is the most robust method for introducing the 3-phenyl group, allowing for late-stage diversification of the core.

Reagents:

-

Substrate: 3-bromo-pyridin-2(1H)-one (protected if necessary, e.g., N-benzyl).

-

Coupling Partner: Phenylboronic acid (or substituted aryl boronic acids).

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Base: Na2CO3 or K3PO4.

-

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 3-bromo-pyridin-2(1H)-one (1.0 eq) and Phenylboronic acid (1.2 eq) in 1,4-dioxane.

-

Activation: Add aqueous Na2CO3 (2.0 M, 2.5 eq). Degas the solution with nitrogen for 15 minutes.

-

Catalysis: Add Pd(PPh3)4 (0.05 eq) under a nitrogen stream.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (SiO2, MeOH/DCM gradient) to yield the pure 3-phenylpyridin-2-one.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 against A549 Lung Cancer cells.

-

Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL to wells.

-

Incubation: Incubate for 48 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium.[1] Add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot % Viability vs. Log[Concentration] to calculate IC50 using non-linear regression.

Part 4: Data Summary

Table 1: Comparative Activity of 3-Phenylpyridin-2-one Derivatives

| Compound Class | Target | Primary Activity | Key Substituent (R) | Ref |

| 1,5-Disubstituted Pyridone | eIF3a / A549 Cells | Anticancer (Translation Inhibition) | N1-Phenyl, C5-Tolylaminomethyl | [1] |

| 3-Aryl-pyridin-2-one | PIM-1 Kinase | Kinase Inhibition | C3-(4-Fluorophenyl) | [2] |

| 3-Aminopyridin-2-one | MPS1 / Aurora | Mitotic Inhibition | C3-Amino, C5-Pyridine | [3] |

| Benzo-fused Pyridone | Bacterial Membrane | Antimicrobial | N1-Methyl, C3-Phenyl | [4] |

Part 5: Visualizing the Mechanism

The following diagram illustrates the dual-pathway potential of the scaffold: interfering with the ATP-binding pocket in kinases and disrupting the translation initiation complex in cancer cells.

Figure 2: Dual mechanistic pathways of 3-phenylpyridin-2-one derivatives in oncology and inflammation.

References

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Arch Pharm (Weinheim).[2] 2013. Link

-

Crystal structure of Pim1 kinase in complex with small molecule inhibitor. RCSB PDB. 2012. Link

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorg Med Chem Lett. 2013. Link

-

Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. Med Chem Res. 2019. Link

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

Methodological & Application

Application Note: Precision Synthesis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol via Suzuki Coupling

Executive Summary

The 3-arylpyridin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in AMPA receptor antagonists (e.g., Perampanel) and various kinase inhibitors. The synthesis of 3-(2-methoxy-5-methylphenyl)pyridin-2-ol (tautomeric with the pyridin-2-one form) presents two specific challenges:

-

Catalyst Poisoning: The free pyridin-2-one moiety can coordinate strongly to Palladium, quenching catalytic activity during cross-coupling.

-

Chemoselectivity: The target molecule contains two distinct methoxy groups—one on the pyridine ring and one on the phenyl ring. The final deprotection step must selectively cleave the pyridine methyl ether while leaving the phenyl methyl ether intact.